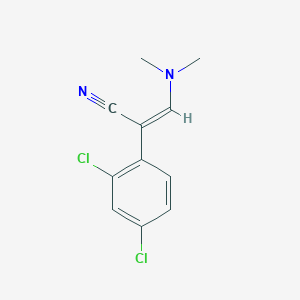![molecular formula C17H18N2O2 B1331691 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one CAS No. 462067-43-2](/img/structure/B1331691.png)
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one is a chemically synthesized molecule that appears to be a derivative of quinolin-2-one. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related quinolin-2-one derivatives. These derivatives are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 3-trifluoroacetyl-quinolin-2(1H)-ones, has been reported to proceed via Passerini- and Ugi-type reactions. These reactions involve the use of the amide group in compound 1 as both an acid component and a reversible oxygen nucleophile, which facilitates the formation of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids in high yields under mild reaction conditions . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one.
Molecular Structure Analysis
The molecular structure of quinolin-2-one derivatives is characterized by the quinoline scaffold, which can be further functionalized at various positions. The presence of substituents such as furan-2-ylmethyl and amino groups can influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The specific arrangement of these groups in the molecule of interest would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
Quinolin-2-one derivatives can participate in a variety of chemical reactions. For instance, furo[3,2-c]quinolin-4(5H)-ones can be synthesized through a regioselective [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes . This indicates that the quinolin-2-one core can engage in cycloaddition reactions under photochemical conditions, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolin-2-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The specific properties of 3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one would need to be empirically determined through experiments such as solubility tests, melting point determination, and reactivity studies.
科学的研究の応用
Three-Component Synthesis
A study explored the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine, leading to the creation of methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids. This synthetic method may serve as a basis for developing compounds with similar structures to the one (Lisovenko, Dryahlov, & Dmitriev, 2016).
Synthesis and Electrophilic Substitution Reactions
Another study focused on the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, detailing the preparation of N-(Quinolin-6-yl)furan-2-carboxamide and its subsequent transformation. This compound underwent various electrophilic substitution reactions, demonstrating the versatility of furan-containing quinolines in organic synthesis (El’chaninov & Aleksandrov, 2017).
Radical Quenching and DNA Oxidation Inhibition
Research into 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones demonstrated these compounds' ability to quench radicals and inhibit DNA oxidation, highlighting a novel structural motif for antioxidants. The electron-donating groups, such as the furan-2-yl group, enhanced these effects, showing potential therapeutic applications (Xi & Liu, 2015).
Synthesis and Biological Properties
A study on the synthesis of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones discussed their preparation and biological properties. These compounds exhibited antiproliferative activity and potential as photochemotherapeutic agents due to their ability to bind to DNA and inhibit topoisomerase II, suggesting their use in medicinal chemistry and drug discovery (Chilin et al., 2003).
Fluorescence Applications
The development of tridentate ligands derived from benzimidazole, quinoline, and tryptophan for fluorescence applications, particularly in forming complexes with the {M(CO)3}+ core, indicates the role of quinoline derivatives in advancing imaging and diagnostic tools. These complexes were characterized by various spectroscopic methods, demonstrating the versatility of quinoline-based compounds in bioimaging and potentially therapeutic applications (Wei et al., 2006).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care. For instance, in case of skin contact with similar compounds, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
特性
IUPAC Name |
3-[(furan-2-ylmethylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-12(2)16-13(7-11)8-14(17(20)19-16)9-18-10-15-4-3-5-21-15/h3-8,18H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFDEZNDMZXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CO3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride](/img/structure/B1331608.png)
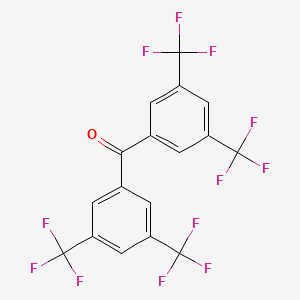
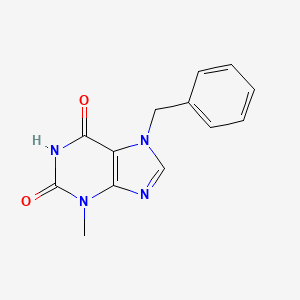
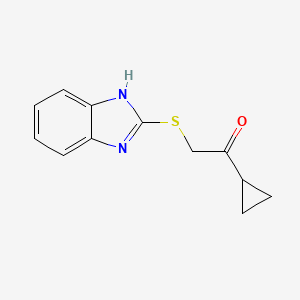
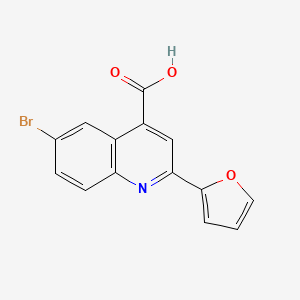
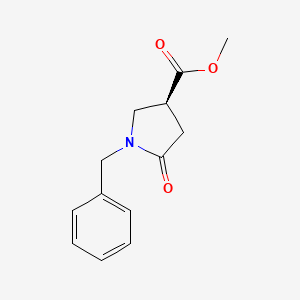
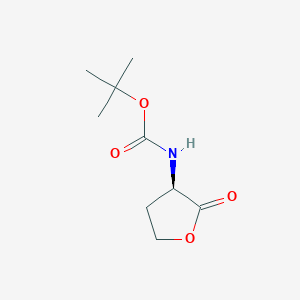
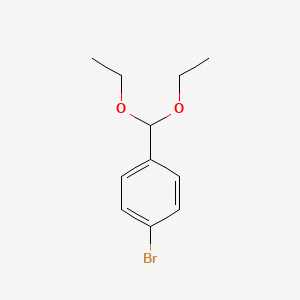
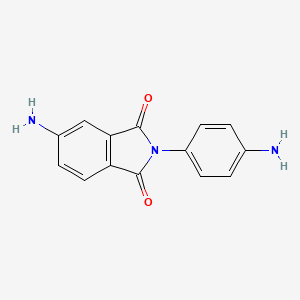
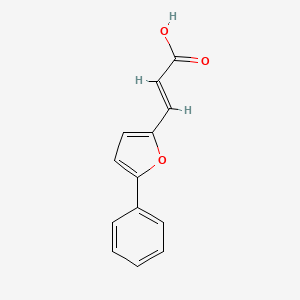
![[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid](/img/structure/B1331636.png)
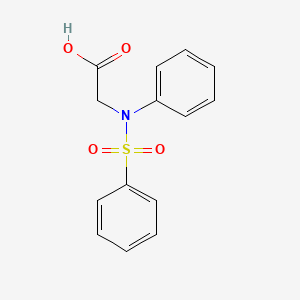
![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)
